Neomangiferin

Overview

Description

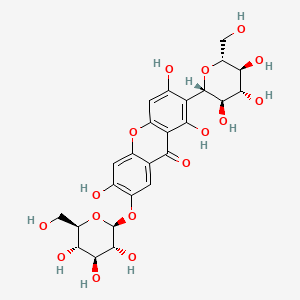

Neomangiferin is a naturally occurring xanthone C-glycoside primarily obtained from the rhizoma of Anemarrhena asphodeloides, a traditional Chinese medicine. It is a derivative of mangiferin and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Mechanism of Action

Target of Action

Neomangiferin, a natural C-glycosylxanthone, has been shown to interact with several targets. It has been found to inhibit tartrate-resistant acid phosphatase, a biochemical marker of osteoclast function and bone resorption . It also suppresses IL-17 and RORγ t expression and induces IL-10 and forkhead box P3 expression .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it suppresses the expression of IL-17 and RORγ t, which are involved in inflammation and immune responses, and induces the expression of IL-10 and forkhead box P3, which are associated with anti-inflammatory and immunoregulatory effects .

Biochemical Pathways

Mangiferin, a closely related compound, has been shown to have antioxidant, anti-infective, anticancer, antidiabetic, cardiovascular, neuroprotective, and immunomodulatory properties . It is likely that this compound affects similar pathways.

Pharmacokinetics

This compound exhibits poor oral absorption and slow clearance from the body . The oral absolute bioavailability of this compound was estimated to be 0.53%±0.08% with an elimination half-life (t 1/2) value of 2.74±0.92 h, indicating its poor absorption and/or strong metabolism in vivo .

Result of Action

This compound has been shown to have antiosteoporotic action in ovariectomized rats . It also elicits anti-colitic effects . Furthermore, it has been found to suppress epithelial ovarian tumor spread by decreasing the expression of MMP2 and MMP9 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is determined by its low solubility in the small intestine and extensive metabolism due to colon action

Biochemical Analysis

Biochemical Properties

Neomangiferin interacts with a variety of enzymes, proteins, and other biomolecules. The total synthesis of this compound involves a stereoselective Lewis acid promoted C-glycosylation . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of neomangiferin involves several key steps. Starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose, the synthesis includes a stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate, followed by a highly regioselective base-induced cyclization to construct the core xanthone skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as the rhizoma of Anemarrhena asphodeloides, remains a primary method. Advances in biotechnological approaches and optimization of extraction processes are areas of ongoing research.

Chemical Reactions Analysis

Types of Reactions: Neomangiferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the xanthone core.

Substitution: Substitution reactions can occur at various positions on the xanthone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Neomangiferin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying xanthone derivatives and their chemical properties.

Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.

Industry: Potential applications in the development of nutraceuticals and functional foods due to its antioxidant properties

Comparison with Similar Compounds

Neomangiferin is similar to other xanthone derivatives such as:

Mangiferin: Another xanthone C-glycoside with similar pharmacological properties but different bioavailability and solubility profiles.

Isomangiferin: An isomer of mangiferin with no chiral structure.

Homomangiferin: A structurally similar compound with distinct biological activities

Uniqueness: this compound’s unique combination of C-glycoside and O-glycoside linkages, along with its diverse pharmacological activities, sets it apart from other similar compounds .

Properties

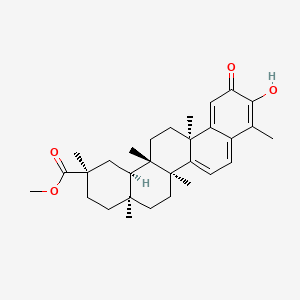

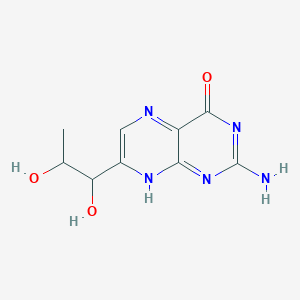

IUPAC Name |

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWOVGXVRYBSGI-IRXABLMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317610 | |

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64809-67-2 | |

| Record name | Neomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)